Calcium butyrate

Catalog No.
S1522315
CAS No.
5743-36-2
M.F
C4H8CaO2
M. Wt
128.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium butyrate

CAS Number

5743-36-2

Product Name

Calcium butyrate

IUPAC Name

calcium;butanoate

Molecular Formula

C4H8CaO2

Molecular Weight

128.18 g/mol

InChI

InChI=1S/C4H8O2.Ca/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);

InChI Key

DJSFSIDKBHNBFT-UHFFFAOYSA-N

SMILES

CCCC(=O)[O-].CCCC(=O)[O-].[Ca+2]

Synonyms

Butanoic Acid, Calcium Salt; Butyric Acid, Calcium Salt; Greencab 70 Coated;

Canonical SMILES

CCCC(=O)O.[Ca]

Gut Health:

  • Anti-inflammatory properties: Studies suggest that calcium butyrate may help reduce inflammation in the gut, potentially aiding in the treatment of inflammatory bowel diseases like ulcerative colitis [].
  • Maintaining gut barrier function: Calcium butyrate may play a role in strengthening the intestinal barrier, which helps regulate the passage of substances between the gut and the bloodstream [].

Cancer Research:

  • Antitumor effects: Some research suggests that calcium butyrate may have antitumor properties, potentially inhibiting the growth and spread of certain cancer cells []. However, more research is needed to understand the mechanisms and potential clinical applications.
  • Enhancing the efficacy of cancer therapy: Studies indicate that calcium butyrate may improve the effectiveness of certain cancer treatments by influencing cellular processes within tumors [].

Other Areas of Investigation:

  • Metabolic health: Research is ongoing to explore the potential effects of calcium butyrate on various aspects of metabolic health, including insulin sensitivity and obesity [].
  • Neurological function: Emerging evidence suggests a potential link between gut health and brain function. Some studies are investigating the possible role of calcium butyrate in influencing neurological health [].

Calcium butyrate is a calcium salt of butyric acid, with the chemical formula C8H14CaO4\text{C}_8\text{H}_{14}\text{CaO}_4 and a molar mass of approximately 214.27 g/mol. It appears as a white to off-white solid and is soluble in dimethyl sulfoxide and slightly soluble in methanol. The compound is characterized by its ionic structure, where calcium ions are bound to two butyrate anions, allowing for interactions with various biological molecules .

Butyric acid, the parent compound, is a short-chain fatty acid produced through fermentation by gut microbiota, playing a crucial role in gut health and metabolism. Calcium butyrate is often used as a dietary supplement and in feed additives due to its potential health benefits .

Research suggests that calcium butyrate may influence gut health through several mechanisms, including:

  • Promoting colonocyte growth: Butyrate serves as a primary energy source for the cells lining the colon, promoting their health and function [].
  • Modulating gut microbiota: Calcium butyrate may influence the composition of gut bacteria, potentially promoting the growth of beneficial bacteria [].
  • Reducing inflammation: Butyrate may regulate the immune response in the gut, potentially reducing inflammation [].

Calcium butyrate is generally considered safe for consumption in small amounts typically found in food []. However, high doses may cause digestive side effects like bloating and diarrhea [].

Typical of carboxylic acids, such as esterification and amide formation. A notable reaction is its decomposition at high temperatures, which releases butyric acid and calcium oxide among other products. The general reaction for the synthesis of calcium butyrate from butyric acid and calcium hydroxide can be represented as follows:

2CH3CH2CH2COOH+Ca OH 2(CH3CH2CH2COO)2Ca+2H2O2\text{CH}_3\text{CH}_2\text{CH}_2\text{COOH}+\text{Ca OH }_2\rightarrow (\text{CH}_3\text{CH}_2\text{CH}_2\text{COO})_2\text{Ca}+2\text{H}_2\text{O}

This reaction highlights the formation of calcium butyrate from its acidic precursor in the presence of a base .

Calcium butyrate exhibits several biological activities that make it beneficial for health. It has been shown to support gut health by promoting the growth of beneficial gut bacteria and enhancing intestinal barrier function. Additionally, studies suggest that calcium butyrate may play a role in reducing muscle protein breakdown, thereby aiding muscle recovery after exercise .

Research indicates that supplementation with calcium butyrate can lead to increased muscle fiber composition and metabolic performance in both animal models and potentially humans . Furthermore, it has been studied for its anabolic properties, particularly in reducing body fat and improving exercise endurance .

Calcium butyrate can be synthesized through multiple methods:

  • Neutralization Reaction: Mixing butyric acid with calcium hydroxide or calcium carbonate results in the formation of calcium butyrate.
    Butyric Acid+Calcium HydroxideCalcium Butyrate+Water\text{Butyric Acid}+\text{Calcium Hydroxide}\rightarrow \text{Calcium Butyrate}+\text{Water}
  • Fermentation Processes: Crude forms of calcium butyrate can be produced by fermenting substrates containing fermentable sugars with specific bacteria such as Clostridium species, followed by neutralization with calcium carbonate .
  • Microbial Biosynthesis: Certain anaerobic bacteria naturally produce butyric acid through fermentation pathways, which can then be converted into calcium butyrate through subsequent reactions with calcium salts .

Calcium butyrate has diverse applications across various fields:

  • Animal Nutrition: It is widely used as a feed additive for livestock and poultry to improve gut health and reduce diarrhea incidence.
  • Nutritional Supplements: In human nutrition, it is utilized for its potential benefits in muscle recovery and fat reduction.
  • Pharmaceutical Industry: Research into its therapeutic applications continues, particularly regarding metabolic disorders and gastrointestinal diseases.

Studies on calcium butyrate have focused on its interactions within biological systems. It has been observed to modulate gut microbiota composition positively and enhance the absorption of nutrients. Furthermore, its anabolic effects on muscle tissue have been attributed to its ability to influence metabolic pathways related to protein synthesis and degradation .

Research suggests that calcium butyrate may also interact with signaling pathways involved in inflammation and immune responses, making it a compound of interest for further studies on metabolic health .

Calcium butyrate shares similarities with other short-chain fatty acids and their salts. Below are some comparable compounds:

CompoundChemical FormulaUnique Properties
Sodium ButyrateC4H7NaO2More soluble in water; used in cell culture
Potassium ButyrateC4H7K O2Similar applications as sodium salt
Magnesium ButyrateC8H14MgO4Often used for magnesium supplementation
Butyric AcidC4H8O2Naturally occurring; direct source

Uniqueness of Calcium Butyrate: Unlike sodium or potassium salts, calcium butyrate provides both the benefits of short-chain fatty acids while also supplying essential calcium ions, which are vital for various physiological functions. This dual role makes it particularly beneficial in animal nutrition and metabolic health research.

Metabolic reprogramming refers to the adaptive changes in cellular metabolism that enable cells to meet energetic and biosynthetic demands under varying physiological conditions. Calcium butyrate exerts its effects through direct modulation of enzymatic activity, mitochondrial function, and redox signaling, as detailed below.

Tricarboxylic Acid Cycle Interactions

The TCA cycle serves as a central hub for ATP production and biosynthetic precursor generation. Calcium butyrate influences this cycle through two primary mechanisms: substrate provision and enzyme regulation.

Butyrate is metabolized into acetyl-coenzyme A (acetyl-CoA) in epithelial cells, which enters the TCA cycle to drive ATP synthesis [3]. This process is critical in cells reliant on oxidative phosphorylation, as acetyl-CoA availability directly correlates with TCA cycle flux. In cervical cancer (CC) cells, butyrate exposure reduces NADH and NAD+ levels, mirroring the effects of mitochondrial complex Ι inhibitors like rotenone [4]. This suggests that calcium butyrate may indirectly modulate TCA cycle activity by altering electron transport chain (ETC) function.

Calcium signaling further fine-tunes TCA cycle enzymes. Butyrate-induced intracellular calcium ([Ca^2+^]~i~) oscillations enhance the activity of calcium-dependent dehydrogenases, such as isocitrate dehydrogenase (IDH) and α-ketoglutarate dehydrogenase (KGDH) [2]. These enzymes catalyze rate-limiting steps in the TCA cycle, linking calcium butyrate exposure to increased oxidative metabolism.

Table 1: TCA Cycle Metabolites Affected by Calcium Butyrate

MetaboliteChange Induced by Calcium ButyrateFunctional Implication
Acetyl-CoAIncreased availabilityEnhanced ATP production
NADH/NAD+Reduced ratioAltered electron transport flux
α-KetoglutarateAccumulationPotential epigenetic modulation

Mitochondrial Energy Metabolism Alterations

Calcium butyrate directly impacts mitochondrial energetics by modulating ETC complexes and membrane potential. In HeLa and Ca Ski CC cells, butyrate suppresses mitochondrial complex Ι activity, leading to:

  • Reduced NADH oxidation and ATP synthesis [4]
  • Mitochondrial membrane depolarization
  • Cytochrome c (Cytc) release, initiating apoptosis [4]

These effects are calcium-dependent, as butyrate-induced [Ca^2+^]~i~ rises activate calcium uniporters, increasing mitochondrial calcium uptake. Elevated intramitochondrial calcium enhances reactive oxygen species (ROS) production while simultaneously destabilizing the inner mitochondrial membrane [1].

Mechanistic Insights:

  • Complex Ι Inhibition: Butyrate decreases expression of complex Ι subunits (NDUFV1, NDUFS1), impairing NADH:ubiquinone oxidoreductase activity [4].
  • ATP Synthase Coupling: Reduced proton gradient efficiency diminishes ATP synthase output, shifting cells toward glycolytic metabolism.

Redox Homeostasis and Reactive Oxygen Species Modulation

Calcium butyrate exerts dual roles in redox regulation, acting as both a pro-oxidant and antioxidant depending on cellular context.

Pro-Oxidant Mechanisms

  • ETC Dysfunction: Complex Ι inhibition increases electron leakage, elevating superoxide (O~2~^- −^) production [4].
  • Calcium-ROS Cross-Talk: Butyrate-triggered [Ca^2+^]~i~ spikes activate NADPH oxidases (NOX), further amplifying ROS levels [1].

Antioxidant Effects

  • Nrf2 Pathway Activation: Chronic butyrate exposure upregulates nuclear factor erythroid 2-related factor 2 (Nrf2), enhancing glutathione (GSH) synthesis [3].
  • H3 Acetylation: By inhibiting histone deacetylases (HDACs), butyrate increases expression of antioxidant genes like superoxide dismutase (SOD1) [3].

Table 2: Redox-Sensitive Pathways Modulated by Calcium Butyrate

PathwayEffect of Calcium ButyrateOutcome
NF-κB SignalingSuppressionReduced pro-inflammatory cytokines
FOXO3 ActivationEnhanced acetylationIncreased apoptosis resistance
HIF-1α StabilityDecreasedAttenuated glycolytic shift

Butyric acid fuels colonocytes, modulates epigenetic marks through histone deacetylase inhibition, and signals through specific G-protein-coupled receptors such as free fatty acid receptor 2 and free fatty acid receptor 3. Encapsulated calcium butyrate products release butyric acid progressively along the intestine, enhancing local concentrations even in distal segments [1] [2].

Gut Microbiome–Calcium Butyrate Crosstalk Mechanisms

Commensal Bacterial Modulation of Butyrate Bioavailability

Protecting butyrate within a calcium matrix transforms its interaction with resident microbiota. In broiler chickens, a micro-encapsulated preparation (70 percent calcium and sodium butyrate) raised caecal butyric acid by 3.2 µmol/g digesta on day 21—increasing total short-chain fatty acids by 17 percent—without altering overall bacterial counts [3]. Parallel in silico surveys show that commensal genera such as Faecalibacterium and Roseburia preferentially employ pyruvate-to-butyrate pathways, whereas pathogens engage amino-acid routes that yield ammonia [4]. Calcium butyrate supplementation has been linked to greater clostridial and Faecalibacterium abundance in weaned piglets and laying hens, coinciding with higher luminal butyrate and improved feed conversion [5] [6].

Study ModelMatrix-protected?Microbial ShiftButyrate ChangeCitation
Broiler, 21 daysYesFaecalibacterium 7 percent+3.2 µmol/g [3]41
Crohn’s stool in vitroNoF. prausnitzii colonisation+5–11 mol % butyrate [7]36
Layer hens, 54 weeksFermented calcium butyrateBacteroidetes; ↓ Firmicutes2-fold ileal villus height gain [5]37

Calcium ions may aid these effects by lowering local pH, thereby favouring butyrogenic taxa over proteolytic species [8].

Enteroendocrine Signalling Pathway Activation

Butyric acid binds free fatty acid receptor 2 on enteroendocrine L-cells, triggering glucagon-like peptide 1 and peptide YY secretion. In human NCI-H716 cells, butyric acid raised glucagon-like peptide 1 messenger ribonucleic acid and peptide secretion within four hours [9]. Acute perfusion of rat colon with acetate or butyrate (vascular concentration 1 mmol/L) produced a 2.3-fold glucagon-like peptide 1 surge when phosphodiesterase inhibition was present, whereas propionate was inert. A recent organoid study revealed that butyrate biases free fatty acid receptor 2 towards a peptide YY-dominant output through an inhibitory G-protein-alpha-i axis that avoids receptor internalisation [10].

LigandReceptorDownstream MessengerHormone ReleasedTissue ContextCitation
Butyric acidFree fatty acid receptor 2Inositol phosphate–calcium fluxPeptide YY ↑3.2-foldHuman colonic L-cells [10]3
Sodium butyrateHistone deacetylase blockadeAcetyl-histone H3 ↑Glucagon-like peptide 1 ↑2.4-foldNCI-H716 culture [11]68
Calcium butyrate beadsFree fatty acid receptor 3 up-regulationCyclic adenosine monophosphate ↓Glucagon-like peptide 1 ↑ in miceHigh-fat diet liver tissue [12]70

Collectively these findings support a dual action: receptor-mediated rapid signalling and histone-mediated transcriptional programming of enteroendocrine cells.

Mucosal Barrier Function Enhancement Strategies

Calcium butyrate fortifies tight junctions and mucin layers via transcriptional and post-translational routes:

  • Tight-junction protein up-regulation—Butyrate increased claudin 1 transcription in rat IEC-6 cells by enhancing specificity protein 1 binding to the claudin 1 promoter [13]. In chickens given protected calcium butyrate, claudin 1 and claudin 3 protein abundance in jejunum and ileum rose by 52 percent and 15 percent respectively, paralleling higher monocarboxylate transporter 1 levels [3].

  • Adenosine monophosphate-activated protein kinase activation—In Caco-2 monolayers, 2 mmol/L butyrate elevated phosphorylated adenosine monophosphate-activated protein kinase and restored transepithelial electrical resistance after calcium depletion [14] [15].

  • Mucin gene stimulation—In mice, rectal calcium butyrate enemas elevated Muc2 expression six-fold yet paradoxically reduced the adherent mucus thickness by half, suggesting accelerated turnover [16]. Complementary in vitro work in LoVo cells linked butyrate-induced mucin secretion to actin polymerisation via mitogen-activated protein kinase pathway engagement [17].

Barrier MetricExperimental ModelEffect SizeMechanistic MarkerCitation
Claudin 1 proteinBroiler jejunum+52 percent [3]Monocarboxylate transporter 1 ↑41
Transepithelial resistanceCaco-2+28 percent at 48 h [14]Adenosine monophosphate-activated protein kinase Thr-172 phosphorylation ↑21
Muc2 transcriptionMouse colon6-fold ↑ [16]Notch pathway remote signalling15

These physical and biochemical upgrades attenuate paracellular leak and bolster innate immunity, aligning with reports that calcium butyrate enemas mitigate dextran sulfate sodium colitis severity [18].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

128.0150203 g/mol

Monoisotopic Mass

128.0150203 g/mol

Heavy Atom Count

7

UNII

RM32SJB09D

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

5743-36-2

Wikipedia

Calcium butyrate

Dates

Last modified: 08-15-2023

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